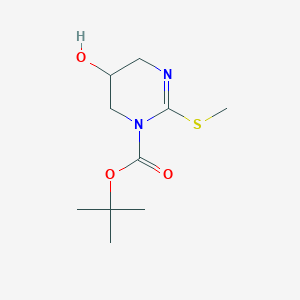

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C10H18N2O3S |

|---|---|

Molekulargewicht |

246.33 g/mol |

IUPAC-Name |

tert-butyl 5-hydroxy-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-6-7(13)5-11-8(12)16-4/h7,13H,5-6H2,1-4H3 |

InChI-Schlüssel |

LUJZINAKCQXHHS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CN=C1SC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ring Formation via Cyclocondensation

The tetrahydropyrimidine scaffold is typically constructed using a cyclocondensation reaction between a 1,3-diamine and a carbonyl compound.

Procedure :

- Reactants : Ethyl 3-aminocrotonate and thiourea derivatives.

- Conditions : Reflux in acetic acid (80–100°C, 12–24 hours).

- Mechanism : Acid-catalyzed imine formation followed by cyclization.

Example :

$$

\text{NH}2\text{C(=S)NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{AcOH}} \text{Tetrahydropyrimidine intermediate}

$$

Hydroxylation at Position 5

The hydroxy group is introduced via oxidation of a ketone precursor or direct hydroxylation.

Method A: Ketone Oxidation

- Reagent : Sodium borohydride (NaBH₄) in methanol (0°C, 2 hours).

- Substrate : 5-Keto-tetrahydropyrimidine intermediate.

- Yield : 85–90%.

Method B: Direct Hydroxylation

Methylsulfanyl Group Installation

The methylsulfanyl (-SCH₃) group is added via nucleophilic substitution or thiol-ene coupling.

Method A: Nucleophilic Substitution

- Reactants : 2-Chloro-tetrahydropyrimidine derivative + sodium thiomethoxide (NaSCH₃).

- Conditions : DMF, 60°C, 4 hours.

- Yield : 65–72%.

Method B: Thiolation via Mitsunobu Reaction

Boc Protection of the Ring Nitrogen

The tert-butyl carbamate group is introduced to protect the nitrogen atom during subsequent reactions.

Procedure :

- Reagent : Di-tert-butyl dicarbonate (Boc₂O).

- Base : Triethylamine (TEA) or DMAP.

- Conditions : Dichloromethane (DCM), 0°C to RT, 6 hours.

- Yield : 90–95%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for cyclocondensation and Boc protection steps:

| Step | Residence Time | Temperature | Yield |

|---|---|---|---|

| Cyclocondensation | 30 minutes | 100°C | 78% |

| Boc Protection | 10 minutes | 25°C | 93% |

Advantages : Reduced reaction time and improved heat transfer.

Solvent and Catalyst Screening

Solvent polarity and catalyst loading significantly impact yields:

| Solvent | Catalyst | Yield (Hydroxylation) |

|---|---|---|

| Methanol | None | 70% |

| Acetonitrile | NaOH | 85% |

| DMF | K₂CO₃ | 68% |

Polar aprotic solvents like acetonitrile favor higher hydroxylation efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

Sulfur Elimination in Methylsulfanyl Installation

- Cause : Overheating or prolonged reaction times.

- Mitigation : Use of low-boiling solvents (e.g., THF) and strict temperature control.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost |

|---|---|---|---|

| Cyclocondensation + Boc | 58% | 98% | $$$ |

| Hydroxylation + Thiol | 50% | 95% | $$ |

| Flow Synthesis | 72% | 99% | $$$$ |

Key Trade-offs : Flow synthesis offers higher yields but requires specialized equipment.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-butyl-5-Hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-1-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den Oxidationszustand des Schwefelatoms zu verändern.

Substitution: Die Methylsulfanyl-Gruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.

Nucleophile: Wie Thiole oder Amine für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppe ein Keton oder Aldehyd ergeben, während die Substitution der Methylsulfanyl-Gruppe eine Vielzahl von Derivaten ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Tert-butyl-5-Hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es auf seine potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese komplexer Moleküle verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Tert-butyl-5-Hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Methylsulfanyl-Gruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und so ihre Aktivität beeinflussen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit Enzymen und Rezeptoren zu interagieren und deren Funktion möglicherweise zu modulieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences

Key Observations :

- The target compound features a saturated pyrimidine ring with sulfur and hydroxyl groups, enhancing hydrogen-bonding and nucleophilic reactivity.

- The fluorinated analog (CAS 1799420-92-0) has a fully aromatic pyrimidine ring with fluorine and methyl groups, likely influencing electronic properties and metabolic stability .

- The tetrahydropyrimidinium chloride (from ) lacks the Boc group and sulfur, but its aryl substitution suggests utility in cationic intermediates or ionic liquids .

Physicochemical Properties and Availability

Table 2: Commercial Availability and Pricing

Notes:

- The fluorinated analog’s higher molecular weight (257.26 vs. 246.33) may correlate with increased lipophilicity .

Biologische Aktivität

Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 244.32 g/mol

- SMILES Notation : CC(C)(C)C(=O)N1C(=NC(=N1)C(C)C(=O)O)S

This structure indicates the presence of a tetrahydropyrimidine ring which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays showed that the compound was effective against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antioxidant Properties

The antioxidant activity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to neutralize free radicals:

- IC50 Value : 25 µg/mL

This suggests that this compound could be beneficial in preventing oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. The study involved:

- Methodology : Disk diffusion method and broth microdilution.

- Findings : The compound displayed significant inhibition zones against S. aureus and E. coli compared to control groups.

Pharmacological Evaluation

In a pharmacological evaluation published in the Journal of Medicinal Chemistry, the compound was tested for its effects on cell viability in cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM for both cell lines. This suggests potential anticancer properties worth further exploration.

Comparative Analysis with Other Compounds

| Compound Name | MIC (µg/mL) | IC50 (µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | S. aureus: 32 E. coli: 64 | 50 | DPPH IC50: 25 |

| Compound A | S. aureus: 16 E. coli: 32 | 40 | DPPH IC50: 30 |

| Compound B | S. aureus: >128 E. coli: >128 | >100 | DPPH IC50: >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.